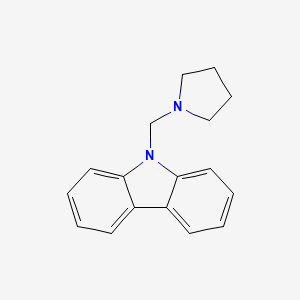

9-(pyrrolidin-1-ylmethyl)-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

9-(pyrrolidin-1-ylmethyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-3-9-16-14(7-1)15-8-2-4-10-17(15)19(16)13-18-11-5-6-12-18/h1-4,7-10H,5-6,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKINPTMLCGBWCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CN2C3=CC=CC=C3C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111960-23-7 | |

| Record name | 9-(pyrrolidin-1-ylmethyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for N Substituted Carbazole Frameworks

General Synthetic Pathways to the Carbazole (B46965) Core

The construction of the fundamental carbazole skeleton is the initial and crucial step in the synthesis of its derivatives. Over the years, a multitude of synthetic methodologies have been developed, broadly categorized into cyclization reactions and multicomponent reactions. These strategies offer diverse routes to the carbazole core, accommodating a wide range of functional groups and substitution patterns.

Cyclization Reactions in Carbazole Synthesis

Cyclization reactions are a cornerstone of carbazole synthesis, typically involving the formation of one of the fused rings through an intramolecular bond formation. These methods often start from precursors like biphenyls or indoles and employ various catalytic or thermal conditions to achieve the desired tricyclic structure.

Lewis acid catalysis provides a powerful tool for constructing carbazole frameworks through cascade annulation reactions. rsc.org These reactions often proceed under mild conditions and can generate polysubstituted carbazoles with high efficiency. One notable strategy involves the dehydrative [3 + 3]-annulation of benzylic alcohols and propargylic alcohols. acs.org This process is presumed to occur via a cascade of events including a Friedel–Crafts-type allenylation, a 1,5-hydride shift, a 6π-electrocyclization, and a Wagner–Meerwein rearrangement, with water as the only byproduct. acs.org

For instance, the reaction between indole-based alcohols and propargylic alcohols catalyzed by Lewis acids such as BF₃·OEt₂ or Yb(OTf)₃ can furnish carbazole analogs. rsc.orgacs.org The Lewis acid facilitates key carbon-carbon bond-forming steps and subsequent intramolecular cyclization and aromatization to yield the stable carbazole core. rsc.org Scandium triflate (Sc(OTf)₃) has also been employed to catalyze domino reactions, such as the Michael reaction of indole derivatives followed by an intramolecular annulation, to produce highly functionalized hydroxy carbazoles. rsc.org

| Catalyst | Reactants | Reaction Type | Key Intermediates/Steps |

|---|---|---|---|

| BF₃·OEt₂ | Indole Ester and Propargylic Alcohol | Friedel–Crafts Arylation / Electrocyclization | Allene intermediate |

| Yb(OTf)₃ | Benzylic Alcohol and Propargylic Alcohol | Dehydrative [3 + 3]-Annulation | Friedel–Crafts allenylation, 1,5-hydride shift, 6π-eletrocyclization |

| FeCl₂ | Indole and Phenyl Dialdehyde | Cycloaddition | Intramolecular alkylation and aromatization |

| AuCl₃ / Zn(OTf)₂ | Indole-based Allenic Esters and Aryl Isonitriles | Tandem Annulation | Intramolecular cyclization |

Transition metal catalysis has revolutionized the synthesis of carbazoles, offering highly efficient and selective routes. Palladium, copper, and iridium are among the most utilized metals for these transformations.

Palladium-catalyzed methods often involve C-H activation and C-N bond formation. A prominent strategy is the tandem C-H functionalization and C-N bond formation from biaryl amide substrates. nih.govacs.org This approach allows for the assembly of unsymmetrical carbazoles from readily available reagents. nih.gov Another powerful palladium-catalyzed route is the intramolecular oxidative C–H/C–H coupling of diarylamines and triarylamines, which can be achieved using a heterogeneous Pd/C catalyst with molecular oxygen as the oxidant. acs.org Furthermore, a Pd/Cu co-catalyzed one-pot reaction of 2-allyl-3-iodoindoles and terminal alkynes provides an efficient pathway to carbazoles through a sequence of coupling, isomerization, cyclization, and aromatization. nih.gov

Copper-catalyzed reactions are also prevalent in carbazole synthesis. Double Cu-catalyzed C-N coupling of 2,2′-dibromobiphenyl with various amines in the presence of air is a robust method that tolerates a wide range of functional groups. organic-chemistry.org Copper catalysts, often in conjunction with palladium, are crucial in cross-coupling reactions that lead to carbazole precursors. nih.gov

Iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls represents a direct method for producing N-H carbazoles. organic-chemistry.orgacs.org This reaction typically uses a copper co-catalyst and air as the terminal oxidant, proceeding through an intramolecular direct C-H amination. acs.org

| Metal Catalyst(s) | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| Palladium | Biaryl amides | Tandem C-H Functionalization/C-N Bond Formation | nih.gov |

| Palladium (heterogeneous) | Diarylamines/Triarylamines | Intramolecular Oxidative C–H/C–H Coupling | acs.org |

| Palladium/Copper | 2-Allyl-3-iodoindoles and Terminal Alkynes | Cross-Coupling/Isomerization/Cyclization | nih.gov |

| Copper | 2,2′-Dibromobiphenyl and Amines | Double C-N Coupling | organic-chemistry.org |

| Iridium/Copper | 2-Aminobiphenyls | Dehydrogenative C-H Amination | acs.org |

Electrochemical methods offer a sustainable and reagent-free alternative for carbazole synthesis. d-nb.infonih.gov Anodic N,C bond formation through a dehydrogenative coupling reaction is a key electrochemical strategy. d-nb.infonih.govresearchgate.net This process typically involves the direct oxidation of N-protected aminobiphenyl precursors at the anode to generate an amidyl radical. d-nb.infonih.gov This radical then undergoes intramolecular cyclization to form the carbazole ring. d-nb.infonih.gov These reactions can be performed in undivided cells with inexpensive electrode materials and minimal supporting electrolyte, making them an environmentally friendly option. d-nb.infonih.govresearchgate.net This method avoids the need for metal catalysts or chemical oxidants, reducing reagent waste. nih.gov

Another approach is the dehydrogenative aryl-aryl coupling of arylamines under metal-free conditions at ambient temperature, which can also be achieved electrochemically. rsc.org

Multicomponent Reactions in Carbazole Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. MCRs provide a rapid and convergent pathway to complex molecular scaffolds like carbazoles from simple and readily available precursors. organic-chemistry.org

Copper-catalyzed MCRs have been successfully employed for the synthesis of diverse spirotetrahydrocarbazoles. beilstein-journals.orgnih.gov For example, a three-component reaction of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles in the presence of copper sulfate can afford polysubstituted spiro[carbazole-3,3'-indolines] and other complex carbazole structures with high diastereoselectivity. beilstein-journals.orgnih.gov Similarly, a four-component reaction of two different aromatic aldehydes with ethylindole-3-acetate and a pyrazolone derivative, also promoted by CuSO₄, can result in 2,4-diarylspiro[carbazole-3,4′-pyrazoles]. acs.orgnih.gov

A metal-free, three-component strategy using NH₄I as a promoter enables a formal [2 + 2 + 2] annulation of indoles, ketones, and nitroolefins to assemble a variety of carbazoles with good functional group tolerance. organic-chemistry.org

N-Functionalization Methodologies for Carbazole Derivatives

Once the carbazole core is synthesized, the introduction of substituents at the nitrogen atom (N-functionalization) is a critical step for modulating the compound's properties. This is particularly relevant for the synthesis of 9-(pyrrolidin-1-ylmethyl)-9H-carbazole. N-alkylation is a common method for this purpose.

A general and effective method for N-alkylation involves the reaction of the carbazole nitrogen with an appropriate alkylating agent in the presence of a base. For instance, the synthesis of N-substituted carbazoles can be achieved by reacting carbazole with an electrophile like epichlorohydrin in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethylformamide (DMF). nih.gov This reaction proceeds via the deprotonation of the carbazole nitrogen, followed by nucleophilic attack on the electrophile.

To synthesize the target compound, This compound , a likely synthetic route would involve a Mannich-type reaction or a direct alkylation. A plausible method is the reaction of carbazole with formaldehyde and pyrrolidine (B122466). Alternatively, carbazole can be reacted with a pre-formed electrophile such as 1-(chloromethyl)pyrrolidine or a related species in the presence of a suitable base to facilitate the N-C bond formation. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.

Direct N-Alkylation and N-Acylation Reactions

Direct N-alkylation is a common method for introducing alkyl groups onto the carbazole nitrogen. This typically involves the reaction of carbazole with an alkyl halide in the presence of a base. tandfonline.comresearchgate.netgoogle.com Microwave irradiation has been shown to significantly accelerate this reaction, often leading to high yields in a short amount of time. tandfonline.comresearchgate.net For instance, mixing carbazole with an alkyl halide adsorbed on potassium carbonate and subjecting it to microwave irradiation can produce N-alkyl derivatives of carbazole with high efficiency. tandfonline.com Other methods for N-alkylation include using phase-transfer catalysts or reacting the potassium salt of carbazole with alkylating agents. researchgate.netgoogle.com

N-acylation of carbazole introduces an acyl group to the nitrogen atom and can be achieved through reactions with acyl chlorides or anhydrides. A notable example is the Friedel–Crafts acylation, which can be directed to the N-position under specific conditions. For example, the reaction of 9H-carbazole with 4-fluorobenzonitrile in the presence of boron trichloride leads to the formation of 1-(4-fluorobenzoyl)-9H-carbazole, demonstrating a site-specific acylation. mdpi.com

Table 1: Comparison of N-Alkylation Methods for Carbazole

| Method | Reagents | Conditions | Advantages |

| Conventional Heating | Carbazole, Alkyl Halide, Base (e.g., KOH) | Reflux in a solvent (e.g., acetone) | Well-established, simple setup |

| Microwave Irradiation | Carbazole, Alkyl Halide, K2CO3 | Microwave irradiation, dry media | Rapid reaction times, high yields tandfonline.comresearchgate.net |

| Phase-Transfer Catalysis | Carbazole, Alkyl Halide, Base, PTC (e.g., TBAB) | Biphasic system, stirring | Good yields, mild conditions |

| Using Potassium Salt | Potassium Carbazolide, Alkyl Halide | Anhydrous solvent (e.g., DMF) | High reactivity, good for less reactive halides |

Mannich Reaction in N-Substituted Carbazole Synthesis

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (like carbazole), an aldehyde (often formaldehyde), and a primary or secondary amine. proquest.comproquest.comoarjbp.com This reaction is particularly useful for introducing aminomethyl groups onto the nitrogen atom of carbazole, leading to the formation of N-Mannich bases. proquest.comproquest.com The general mechanism involves the formation of an Eschenmoser-like salt from the aldehyde and amine, which then electrophilically attacks the nucleophilic nitrogen of the carbazole.

The synthesis of N-Mannich bases from carbazole, formaldehyde, and various secondary amines has been reported to yield novel carbazole derivatives. proquest.comproquest.com These reactions are typically carried out by dissolving equimolar amounts of carbazole and a secondary amine in a solvent like methanol under ice-cold conditions, followed by the addition of formaldehyde and refluxing the mixture. proquest.com

"Click Chemistry" Applications in N-Functionalization

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. rsc.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. rsc.org This methodology can be applied to the N-functionalization of carbazoles by first introducing either an azide or an alkyne group onto the carbazole nitrogen.

For instance, a carbazole derivative bearing a terminal alkyne can be "clicked" with an azide-containing molecule in the presence of a copper(I) catalyst to form the corresponding triazole-linked carbazole. nih.gov This approach offers a highly efficient and modular way to attach a wide variety of functional groups to the carbazole core. The resulting triazole ring is not just a linker but can also influence the electronic and photophysical properties of the final molecule. rsc.orgnih.gov

Specific Synthesis of this compound and Related Analogues

The synthesis of the target compound, this compound, and its analogues primarily relies on aminomethylation strategies, with careful consideration of regioselectivity and reaction optimization to achieve high yields.

Pyrrolidine Introduction via Aminomethylation Strategies

The most direct method for synthesizing this compound is through a Mannich-type reaction. This involves the reaction of carbazole with formaldehyde and pyrrolidine. proquest.comproquest.com In this one-pot synthesis, carbazole acts as the nucleophile, attacking the iminium ion formed in situ from the condensation of formaldehyde and pyrrolidine. This aminomethylation specifically targets the nitrogen atom of the carbazole ring.

The general procedure involves stirring a mixture of carbazole, pyrrolidine, and formaldehyde in a suitable solvent. The reaction conditions can be varied to optimize the yield of the desired product. This straightforward approach allows for the direct introduction of the pyrrolidin-1-ylmethyl moiety onto the carbazole nitrogen.

Regioselective Considerations in N-Substitution

While the nitrogen atom of carbazole is generally the most nucleophilic site for substitution reactions like alkylation and aminomethylation, regioselectivity can be a concern, especially with more complex carbazole derivatives or under certain reaction conditions. nih.govresearchgate.net The lone pair of electrons on the nitrogen is delocalized into the aromatic system, but it remains the most reactive site for electrophilic attack in many cases.

In the context of synthesizing this compound, the reaction conditions are typically controlled to favor N-substitution. The use of aprotic polar solvents can enhance the nucleophilicity of the carbazole nitrogen. Furthermore, the inherent reactivity of the N-H bond in carbazole makes it the preferential site for reactions with electrophiles generated in the Mannich reaction.

Optimization of Reaction Conditions and Yield

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

For the Mannich reaction, solvents like methanol or ethanol are commonly used. proquest.com The reaction is often initiated at a low temperature (e.g., ice-cold conditions) before being refluxed to drive the reaction to completion. proquest.com The molar ratio of carbazole, formaldehyde, and pyrrolidine can also be fine-tuned to ensure complete consumption of the starting materials and minimize the formation of byproducts. Purification of the final product is typically achieved through recrystallization or column chromatography.

Table 2: Factors Affecting Yield in the Synthesis of this compound

| Factor | Influence on Reaction | Optimized Condition |

| Solvent | Affects solubility of reactants and reaction rate. | Methanol or Ethanol proquest.com |

| Temperature | Influences reaction kinetics and side reactions. | Initial cooling followed by reflux proquest.com |

| Reactant Stoichiometry | Affects product yield and purity. | Equimolar ratios of carbazole and pyrrolidine with a slight excess of formaldehyde. |

| Reaction Time | Determines the extent of reaction completion. | Monitored by TLC until starting material is consumed. |

Spectroscopic and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the hydrogen and carbon frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the 9-(pyrrolidin-1-ylmethyl)-9H-carbazole molecule. The spectrum would be expected to show distinct signals corresponding to the aromatic protons of the carbazole (B46965) ring system, the methylene (B1212753) bridge protons, and the protons of the pyrrolidine (B122466) ring.

The aromatic region would likely display a series of multiplets corresponding to the eight protons on the carbazole nucleus. The protons closer to the nitrogen atom and those on the outer rings would experience different shielding effects, leading to a complex splitting pattern.

A key singlet or a slightly split signal would be anticipated for the two protons of the methylene group (-CH₂-) connecting the carbazole nitrogen to the pyrrolidine ring. The chemical shift of this signal would be indicative of its attachment to two nitrogen atoms.

The pyrrolidine ring protons would typically appear as two multiplets in the aliphatic region of the spectrum. The four protons on the carbons adjacent to the nitrogen (α-protons) would resonate at a different frequency compared to the four protons on the β-carbons, due to the deshielding effect of the neighboring nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Carbazole Aromatic Protons | 7.0 - 8.2 | Multiplet |

| Methylene Bridge (-N-CH₂-N-) | 4.5 - 5.5 | Singlet |

| Pyrrolidine α-Protons (-N-CH₂-) | 2.5 - 3.5 | Multiplet |

| Pyrrolidine β-Protons (-CH₂-CH₂-) | 1.5 - 2.5 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. The spectrum would be expected to display distinct signals for each unique carbon atom in the molecule.

The carbazole moiety would exhibit a set of signals in the aromatic region, typically between 100 and 150 ppm. The two carbons alpha to the nitrogen atom and the four carbons at the fusion of the rings would have characteristic chemical shifts.

The carbon of the methylene bridge (-N-CH₂-N-) would appear as a single peak in the aliphatic region, with its chemical shift influenced by the two adjacent nitrogen atoms.

The pyrrolidine ring would show two distinct signals corresponding to the α- and β-carbons. The α-carbons, being directly attached to the nitrogen, would be deshielded and resonate at a higher frequency compared to the β-carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atoms | Predicted Chemical Shift (ppm) |

| Carbazole Aromatic Carbons | 100 - 150 |

| Methylene Bridge Carbon (-N-CH₂-N-) | 60 - 70 |

| Pyrrolidine α-Carbons (-N-CH₂-) | 50 - 60 |

| Pyrrolidine β-Carbons (-CH₂-CH₂-) | 20 - 30 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. This would be particularly useful in confirming the connectivity of the protons within the carbazole rings and in assigning the α- and β-protons of the pyrrolidine ring through their mutual coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For instance, the methylene bridge proton signal would correlate with the methylene bridge carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would exhibit a series of absorption bands that are characteristic of its structural features.

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds on the carbazole ring.

Aliphatic C-H Stretching: Absorptions in the 2800-3000 cm⁻¹ range would be attributed to the C-H stretching vibrations of the methylene bridge and the pyrrolidine ring.

C=C Aromatic Stretching: Characteristic peaks for the carbon-carbon double bond stretching within the aromatic carbazole rings would be observed in the region of 1450-1600 cm⁻¹.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds would appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹. Distinct bands would be expected for the C-N bonds of the carbazole and the pyrrolidine moieties.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1000 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The predicted monoisotopic mass of this compound is approximately 250.147 Da. uni.lu

In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ would be expected. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₁₇H₁₈N₂).

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the bond between the methylene bridge and the pyrrolidine ring, leading to the formation of a stable carbazolylmethyl cation. Another possible fragmentation would be the loss of the pyrrolidine ring, resulting in a fragment corresponding to the carbazole moiety.

Table 4: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 251.15428 |

| [M+Na]⁺ | 273.13622 |

| [M]⁺ | 250.14645 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique utilized to confirm the molecular weight of thermally labile molecules like this compound. This method is crucial for verifying the successful synthesis of the target compound by detecting the molecular ion, typically as a protonated species [M+H]⁺. The resulting mass spectrum provides a clear indication of the compound's molecular mass, corroborating the expected structure. While specific ESI-MS data for this compound is not detailed in the provided search results, this technique is a standard characterization method for similar carbazole derivatives.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound with a high degree of accuracy. This analysis is essential for confirming the elemental composition of the molecule. By providing an exact mass, HRMS allows for the calculation of the molecular formula, which must align with the theoretical values for Carbon, Hydrogen, and Nitrogen content. For instance, the verification of the molecular ion peak with an error of less than 2 ppm provides strong evidence for the compound's structural integrity. This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction is a powerful technique for elucidating the three-dimensional structure of crystalline solids. nih.gov Single-crystal X-ray diffraction can determine the precise arrangement of atoms, bond lengths, and bond angles within the crystal lattice of this compound. nih.govmdpi.com This information is invaluable for understanding intermolecular interactions, such as π-π stacking, which can influence the material's bulk properties.

In cases where suitable single crystals cannot be obtained, Powder X-ray Diffraction (PXRD) is utilized. nih.govmdpi.com PXRD provides a characteristic diffraction pattern for a microcrystalline sample, which can be used to identify the crystalline form (polymorph) and assess the purity of the bulk material. nih.govmdpi.com The analysis of the diffraction pattern, governed by Bragg's Law, reveals information about the unit cell dimensions of the crystal. nih.govusp.org

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Properties

UV-Visible absorption and fluorescence spectroscopy are key techniques for probing the electronic properties of this compound. The carbazole moiety is known for its electron-donating and charge-transporting properties, making its photophysical characteristics of significant interest. frontiersin.org

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum reveals the electronic transitions within the molecule upon absorption of light. For carbazole derivatives, characteristic absorption bands are typically observed in the UV region. For example, carbazole itself has absorption maxima that can be influenced by substitution. nist.gov The absorption spectra of carbazole-based compounds are often recorded in solvents like tetrahydrofuran (B95107) (THF). researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to elucidate the electronic structure, molecular geometry, and reactivity descriptors of 9-(pyrrolidin-1-ylmethyl)-9H-carbazole.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For carbazole (B46965) derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are performed to optimize the molecular geometry and determine various electronic parameters. Studies on related carbazole structures have shown that DFT can accurately predict bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not extensively detailed in the available literature, the methodology is robust for determining the most stable conformation and understanding the distribution of electron density across the carbazole, pyrrolidine (B122466), and methylene (B1212753) bridge components of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution can vary depending on the substituents. Analysis of related compounds indicates that understanding the FMOs helps in predicting the charge transfer properties and electronic transitions within the molecule.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. For carbazole-containing molecules, the nitrogen atom of the carbazole ring and any other heteroatoms are typically associated with negative electrostatic potential, making them potential sites for hydrogen bonding and other interactions.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in predicting how a molecule might behave in a biological environment, particularly its interaction with protein targets.

Ligand-Protein Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a carbazole derivative, might bind to the active site of a protein. Studies on various pyrrolidinyl-carbazole derivatives have demonstrated their potential to interact with specific biological targets. For instance, molecular docking studies have shown that carbazole-pyrrolidine hybrids can selectively occupy the colchicine (B1669291) binding site of tubulin, a protein crucial for cell division, suggesting a potential mechanism for anticancer activity. These studies provide insights into the binding affinity (docking score) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large databases of chemical compounds (virtual screening) to identify new molecules that are likely to be active. For the carbazole scaffold, pharmacophore models have been developed to discover novel inhibitors for various protein targets, such as MEK kinase. nih.gov These models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. By applying these models, researchers can efficiently screen for new carbazole derivatives, including those with a pyrrolidin-1-ylmethyl substitution, that may possess desired therapeutic effects. nih.gov

Conformational Analysis and Molecular Dynamics Simulation

Computational methods, including conformational analysis and molecular dynamics (MD) simulations, provide valuable insights into the three-dimensional structure, flexibility, and dynamic behavior of molecules. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the conformational properties and dynamics of this molecule can be inferred from computational analyses of its constituent moieties: the carbazole ring system and the N-substituted pyrrolidine ring.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds of the methylene linker connecting the carbazole and pyrrolidine rings, as well as the inherent flexibility of the five-membered pyrrolidine ring.

The carbazole moiety itself is a rigid and largely planar aromatic system. researchgate.netresearchgate.net The introduction of a substituent at the 9-position, in this case, the pyrrolidin-1-ylmethyl group, does not significantly distort the planarity of the carbazole core. researchgate.net The primary sources of conformational isomerism are the torsion angles associated with the C9-N(carbazole)-CH2-N(pyrrolidine) linkage. Rotation around these bonds gives rise to various spatial arrangements of the pyrrolidine ring relative to the carbazole plane.

A theoretical conformational analysis would involve mapping the potential energy surface of the molecule by systematically varying the key dihedral angles. This would identify the low-energy conformers and the transition states connecting them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.

Expected Conformational Features of this compound

| Molecular Fragment | Expected Conformational Behavior | Influencing Factors |

|---|---|---|

| Carbazole Ring | Largely planar and rigid. | The inherent aromaticity of the fused ring system. |

| Methylene Linker (-CH₂-) | Allows for rotation, leading to different orientations of the pyrrolidine ring relative to the carbazole. | Steric hindrance between the pyrrolidine ring and the carbazole protons. |

| Pyrrolidine Ring | Non-planar, undergoing pseudorotation between various envelope and twist conformations. researchgate.net | The nature and size of the substituent on the nitrogen atom. |

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in a given environment, such as in solution. An MD simulation would track the movements of all atoms in the molecule over time, offering insights into its flexibility and interactions with its surroundings. psu.edursc.org

A simulation would likely reveal the rapid pseudorotation of the pyrrolidine ring, showcasing its conformational flexibility. researchgate.net Furthermore, the simulation would illustrate the rotational dynamics around the single bonds of the methylene linker, showing how the pyrrolidine group explores different regions of conformational space relative to the carbazole core.

MD simulations are also instrumental in understanding how a molecule interacts with its environment. For instance, a simulation of this compound in an aqueous solution would highlight the formation and dynamics of hydrogen bonds between water molecules and the nitrogen atoms, as well as hydrophobic interactions with the carbazole ring. psu.edursc.org Such simulations can provide information on solvation structures and the influence of the solute on the local solvent dynamics. psu.edursc.org

While specific parameters for a force field to simulate this compound would need to be carefully validated, existing well-established force fields for organic molecules would provide a solid foundation for such a study. The results from MD simulations can complement experimental data and provide a more complete understanding of the molecule's behavior at the atomic level.

Mechanistic Research Pathways and Interactions

Investigation of Enzyme-Ligand Interaction Mechanisms

The interaction of small molecules with enzymes is a cornerstone of pharmacological research. For carbazole (B46965) derivatives, these interactions are diverse, spanning allosteric modulation, signal pathway interference, and direct enzyme inhibition.

Currently, there is no specific research available on the allosteric modulation of MEK by 9-(pyrrolidin-1-ylmethyl)-9H-carbazole. However, the carbazole scaffold has been identified as a promising starting point for the design of novel allosteric MEK inhibitors. Through pharmacophore modeling and virtual screening, various carbazole derivatives have been synthesized and evaluated for their inhibitory effects. These studies suggest that the carbazole structure can serve as a valuable scaffold for developing new therapeutic agents targeting the MEK pathway. Future research could explore whether the addition of a pyrrolidin-1-ylmethyl group at the 9-position of the carbazole nucleus could confer MEK inhibitory activity.

Direct studies on the interaction of this compound with the JAK/STAT signaling pathway have not been reported. The JAK/STAT pathway is a critical signaling cascade involved in cellular processes such as immunity, cell division, and apoptosis. targetmol.com Dysregulation of this pathway is linked to various diseases, making it a key target for drug discovery. targetmol.com Notably, research into other carbazole derivatives has shown promise in this area. Specifically, 9H-carbazole-1-carboxamides have been identified as potent and selective ATP-competitive inhibitors of Janus kinase 2 (JAK2). nih.gov This finding highlights the potential for carbazole-based compounds to modulate the JAK/STAT pathway, suggesting a possible avenue of investigation for this compound.

Table 1: Activity of Related Carbazole Derivatives on JAK/STAT Pathway

| Compound Class | Target | Mechanism of Action | Selectivity |

|---|

This table presents data for a class of related compounds, not for this compound itself.

There is no specific information available regarding the DNA binding and DNA gyrase inhibition mechanisms of this compound. However, the broader classes of both carbazole and pyrrolidine (B122466) derivatives have been investigated as inhibitors of DNA gyrase, an essential bacterial enzyme. nih.govresearchgate.net For instance, N-phenylpyrrolamide and 1,2,4-oxadiazole/pyrrolidine hybrids have been developed as potent inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govresearchgate.net These compounds typically bind to the ATP-binding site of the GyrB subunit. nih.gov The presence of a pyrrolidine ring in this compound suggests that it could potentially exhibit similar inhibitory activities, although this requires experimental verification.

Table 2: DNA Gyrase Inhibitory Activity of Related Pyrrolidine Derivatives

| Compound Class | Target Enzyme | Potency (IC₅₀) |

|---|---|---|

| N-phenylpyrrolamide derivatives | E. coli DNA gyrase | 2–20 nM |

This table shows findings for related compound classes, not for this compound.

Specific studies on the cholinesterase and amyloid-beta (Aβ) aggregation inhibitory mechanisms of this compound are not found in the current literature. However, the development of dual cholinesterase inhibitors is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov In this context, novel hybrids of 9H-carbazole and 4H-chromene have been synthesized and shown to act as dual cholinesterase inhibitors. nih.gov The inhibition of Aβ aggregation is another critical therapeutic approach for Alzheimer's disease. nih.gov The potential of the carbazole scaffold in this area suggests that this compound could be a candidate for future investigation into multi-target anti-Alzheimer's agents.

Biotransformation and Metabolism Studies

Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent.

While there is no specific research on the microbial transformation of this compound, studies on the parent compound, 9H-carbazole, provide valuable insights. Biphenyl-utilizing bacteria have been shown to metabolize 9H-carbazole, primarily through hydroxylation. nih.gov These microorganisms convert 9H-carbazole into metabolites such as 9H-carbazol-1-ol and 9H-carbazol-3-ol. nih.gov The biotransformation pathways employed by these bacteria could potentially be applied to derivatives like this compound, likely leading to hydroxylated products on the carbazole ring. Further research is needed to determine the specific metabolites formed from this compound and the enzymatic processes involved.

Identification of Hydroxylated Metabolites and Reaction Pathways

The biotransformation of this compound is anticipated to proceed through several metabolic pathways, primarily involving oxidative reactions catalyzed by the cytochrome P450 (CYP) enzyme system. mdpi.com While specific experimental data on this compound is not extensively available, the metabolic fate can be predicted based on the known metabolism of its constituent carbazole and pyrrolidine moieties. The primary reaction pathways are expected to be hydroxylation of the carbazole ring and oxidation of the pyrrolidine ring.

Hydroxylation of the Carbazole Ring

The carbazole nucleus is susceptible to aromatic hydroxylation at several positions. This process is a common metabolic pathway for polycyclic aromatic hydrocarbons and related heterocyclic compounds, mediated by CYP enzymes. mdpi.com For the parent 9H-carbazole, hydroxylation has been observed to occur at various positions on the aromatic rings. The specific isoforms of CYP enzymes involved can influence the regioselectivity of this hydroxylation.

The expected hydroxylated metabolites on the carbazole moiety of this compound are detailed in the table below.

| Metabolite Name | Position of Hydroxylation |

| 1-hydroxy-9-(pyrrolidin-1-ylmethyl)-9H-carbazole | C1 |

| 2-hydroxy-9-(pyrrolidin-1-ylmethyl)-9H-carbazole | C2 |

| 3-hydroxy-9-(pyrrolidin-1-ylmethyl)-9H-carbazole | C3 |

| 4-hydroxy-9-(pyrrolidin-1-ylmethyl)-9H-carbazole | C4 |

| This table is interactive. Click on the headers to sort. |

Oxidation of the Pyrrolidine Moiety

The N-substituted pyrrolidine ring presents additional sites for metabolic modification. Cytochrome P450-mediated oxidation is a known pathway for the metabolism of pyrrolidine-containing drugs. rsc.orgnih.gov This can involve hydroxylation at one of the carbon atoms of the pyrrolidine ring. For instance, δ-oxidation of the pyrrolidine ring has been observed in the metabolism of daclatasvir, leading to a ring-opened aminoaldehyde intermediate. nih.gov A similar pathway could be plausible for this compound.

Furthermore, enzymatic transformation can involve the hydroxylation of a C-H bond within the pyrrolidine ring, leading to hydroxylated intermediates. rsc.orgrsc.org The potential hydroxylated metabolites originating from the oxidation of the pyrrolidine ring are listed in the following table.

| Metabolite Name | Site of Oxidation |

| (9H-carbazol-9-ylmethyl)(3-hydroxypyrrolidin-1-yl)methane | C3 of Pyrrolidine |

| (9H-carbazol-9-ylmethyl)(2-hydroxypyrrolidin-1-yl)methane | C2 of Pyrrolidine |

| Ring-opened aminoaldehyde metabolite | δ-oxidation of Pyrrolidine |

| This table is interactive. Click on the headers to sort. |

Reaction Pathways

The formation of these hydroxylated metabolites is primarily catalyzed by various CYP isoforms. The initial step in the hydroxylation of the carbazole ring involves the formation of an epoxide intermediate, which then rearranges to the corresponding phenol. For the pyrrolidine ring, the reaction can proceed via hydrogen abstraction followed by hydroxyl rebound.

It is important to note that these proposed metabolic pathways are based on the established principles of drug metabolism for structurally related compounds. Further in vitro and in vivo studies using human liver microsomes and recombinant CYP enzymes would be necessary to definitively identify the specific metabolites and the principal enzyme isoforms involved in the metabolism of this compound.

Advanced Functional Research Applications

Optoelectronic and Photoconductive Materials

Carbazole-based materials are foundational in the development of organic optoelectronic devices. researchgate.net Their rigid, electron-rich structure is advantageous for creating stable and efficient materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications. researchgate.netmdpi.com Modifications to the carbazole (B46965) core are a common strategy to fine-tune the electronic and physical properties of these materials. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The carbazole nucleus is frequently incorporated into host materials, hole-transporting materials (HTMs), and emitters for OLEDs due to its high triplet energy and good hole mobility. nih.govresearchgate.net Similarly, in OPVs, carbazole derivatives act as effective donor materials. researchgate.net While a vast body of research exists on various carbazole derivatives in these fields, specific studies detailing the synthesis, characterization, and device performance of 9-(pyrrolidin-1-ylmethyl)-9H-carbazole in OLEDs or OPVs are not found in the available literature. Research tends to focus on other derivatives, such as those functionalized with pyridinyl, triphenylamine, or imidazole (B134444) groups to enhance charge balance and device efficiency. nih.govnih.govmdpi.com

Charge Transport Characteristics in Carbazole-Based Polymers

The charge transport properties of polymers containing carbazole side chains, most notably poly(N-vinylcarbazole) (PVK), are well-documented. mdpi.com These polymers are known for their hole-transporting capabilities, which are crucial for applications in photoconductivity and electronics. mdpi.comresearchgate.net The electrical properties are highly dependent on the specific groups attached to the carbazole nitrogen. However, research literature detailing the charge transport characteristics of polymers derived from or containing the specific this compound monomer is not presently available.

Non-Linear Optics (NLOs) and Field Effect Transistors (OFETs)

Organic materials with electron donor-acceptor structures, a category where carbazole derivatives are prominent, often exhibit significant non-linear optical (NLO) properties. researchgate.netdu.ac.ir These properties are of interest for applications in optical communications and data processing. jhuapl.edu Likewise, the excellent semiconductor properties of carbazole derivatives make them candidates for the active layer in organic field-effect transistors (OFETs). researchgate.net Despite the potential of the carbazole family, specific experimental or theoretical studies on the NLO properties or OFET performance of this compound could not be identified in the reviewed sources. Research in this area often focuses on carbazole derivatives with extended π-conjugation to enhance the NLO response. du.ac.irrsc.org

Chemosensing Applications

The inherent fluorescence of the carbazole scaffold makes it an attractive fluorophore for the development of chemical sensors. clockss.org By attaching specific receptor units to the carbazole core, scientists can design sensors that exhibit changes in their fluorescence upon binding to target ions or molecules. nih.govresearchgate.net

Design of Fluorescent Probes for Metal Ion Detection

Carbazole-based fluorescent probes have been successfully designed for the detection of various metal ions, including Cu²⁺, Fe³⁺, and Hg²⁺. clockss.orgnih.govnih.gov The design typically involves linking a chelating agent, which acts as the ion recognition site, to the carbazole fluorophore. clockss.org While this is a robust and active area of research, there is no specific mention in the surveyed literature of this compound being utilized as a fluorescent probe for metal ion detection. Published studies often describe other derivatives, such as 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine, which has shown high selectivity for copper ions. clockss.org

Supramolecular Assemblies for Cation and Anion Sensing

Supramolecular chemistry offers a pathway to create complex, functional assemblies for ion sensing. Carbazole units can be incorporated into larger structures like macrocycles or polymers to create organized systems capable of recognizing and signaling the presence of specific cations or anions. clockss.org These assemblies leverage non-covalent interactions to achieve their sensing function. A review of the available research did not yield studies where this compound is used as a component in such supramolecular assemblies for ion sensing.

Role as Intermediate in Advanced Organic Syntheses

Information detailing the specific role of this compound as a synthetic intermediate in advanced organic syntheses is not readily found in the surveyed literature. The synthesis of various carbazole derivatives often involves the functionalization of the carbazole nitrogen (position 9) or the aromatic rings. uobaghdad.edu.iqmdpi.com In principle, the pyrrolidin-1-ylmethyl group at the 9-position could serve as a reactive handle or a directing group for subsequent transformations on the carbazole core, or it could be a stable substituent in a final target molecule with specific biological or material properties. However, specific examples or methodologies employing this compound as a key intermediate for the synthesis of more complex molecules are not explicitly described in the available search results.

Applications in Dye Chemistry

Carbazole derivatives are frequently used as building blocks for functional dyes, including those for dye-sensitized solar cells (DSSCs) and fluorescent probes, owing to their electron-donating properties and rigid, planar structure. researchgate.netresearchgate.netmdpi.com The general strategy involves creating donor-π-acceptor (D-π-A) structures where the carbazole unit acts as the electron donor.

While there is extensive research on various N-substituted carbazoles in dye chemistry, specific applications or synthetic routes involving this compound for the creation of dyes are not detailed in the available search results. The properties of a dye are heavily influenced by the specific substituents on the carbazole core. The pyrrolidin-1-ylmethyl substituent would impact the molecule's solubility, electronic properties, and steric hindrance, but without dedicated studies, its precise effect and utility in dye applications remain undocumented in the provided sources. Research on related structures, such as 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole, has shown promise in the development of fluorescent dyes for OLEDs, illustrating the potential of N-substituted carbazoles in this field. researchgate.netnih.gov

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of carbazole (B46965) derivatives is an area of continuous development, with a growing emphasis on green chemistry principles. Future research in the synthesis of 9-(pyrrolidin-1-ylmethyl)-9H-carbazole and related compounds should focus on methodologies that offer higher yields, greater selectivity, and improved environmental compatibility. The improvement and optimization of synthesizing methods have been crucial in expanding the structural diversity of carbazole scaffolds. nih.gov

Key areas for future synthetic research include:

Catalytic C-H Amination: Developing novel transition-metal or enzyme-catalyzed reactions for the direct introduction of the pyrrolidinylmethyl group onto the carbazole nitrogen. This would circumvent the need for pre-functionalized starting materials and reduce waste.

Flow Chemistry: Implementing continuous flow synthesis processes can offer better control over reaction parameters, leading to higher purity and yields. This approach can also enhance safety when dealing with potentially hazardous reagents.

Use of Greener Solvents: Shifting from traditional volatile organic compounds to more sustainable alternatives like water, supercritical fluids, or bio-based solvents will be crucial for reducing the environmental footprint of synthetic processes.

| Synthetic Strategy | Potential Advantages |

| Catalytic C-H Amination | Atom economy, reduced steps, milder conditions |

| Flow Chemistry | Improved safety, scalability, and product consistency |

| Green Solvents | Reduced environmental impact, lower toxicity |

Integration of Advanced Computational Methods for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. jddhs.com For this compound, advanced computational methods can accelerate the design of new derivatives with tailored properties. jddhs.com Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies have already proven effective in identifying and optimizing lead compounds based on the carbazole scaffold. jddhs.commdpi.com

Future computational efforts could focus on:

Machine Learning and AI: Utilizing machine learning algorithms to screen vast virtual libraries of carbazole derivatives to predict their biological activity, toxicity, and pharmacokinetic profiles (ADMET). jddhs.commdpi.com This can significantly reduce the number of compounds that need to be synthesized and tested experimentally. jddhs.com

Quantum Mechanics/Molecular Mechanics (QM/MM): Employing QM/MM methods to gain a more accurate understanding of the electronic structure and reactivity of the molecule, which can aid in predicting reaction outcomes and designing more potent analogues.

Predictive Modeling for Materials Science: Using computational tools to predict the photophysical and electronic properties of new carbazole derivatives for applications in organic electronics, such as OLEDs and solar cells.

Exploration of New Mechanistic Pathways and Molecular Interactions

A fundamental understanding of reaction mechanisms and intermolecular interactions is key to optimizing the properties of this compound. While molecular docking studies have provided insights into the binding of carbazole derivatives to biological targets like enzymes, there is still much to learn. nih.govnih.gov

Future research should aim to:

Elucidate Reaction Mechanisms: Employing advanced spectroscopic techniques (e.g., in-situ NMR) and computational modeling to detail the step-by-step mechanism of key synthetic transformations.

Characterize Non-Covalent Interactions: Investigating the nature and strength of non-covalent interactions, such as hydrogen bonds, pi-stacking, and van der Waals forces, which govern the molecule's behavior in biological systems and solid-state materials.

Probe Target Engagement: Using biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantitatively measure the binding kinetics and thermodynamics of the compound with its biological targets. Molecular docking has been used to suggest that carbazole derivatives may bind to the methyl donor S-adenosyl-l-methionine (SAM) site in DNMT1. nih.gov

Diversification of Functional Applications Beyond Current Scope

The carbazole core is a privileged scaffold in medicinal chemistry and materials science, with derivatives showing a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective properties. nih.gov While this compound may have known activities, future research should explore its potential in new and emerging areas. jddhs.commdpi.com

Potential new applications to be explored include:

Neurodegenerative Diseases: Given the neuroprotective activity of some carbazoles, this compound could be investigated as a potential therapeutic agent for conditions like Alzheimer's or Parkinson's disease. nih.gov

Antiviral Agents: The carbazole nucleus has been incorporated into molecules with antiviral activity. mdpi.com The potential of this compound against a range of viruses could be a fruitful area of investigation.

Organic Electronics: The electron-rich carbazole moiety is a common building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific properties of this compound could be tailored for such applications.

| Potential Application Area | Rationale |

| Neurodegenerative Diseases | Known neuroprotective properties of the carbazole scaffold. nih.gov |

| Antiviral Therapies | Carbazole derivatives have shown promise as antiviral agents. mdpi.com |

| Organic Electronics | The carbazole core is a well-established component in organic electronic materials. |

Synergistic Approaches Combining Synthesis, Characterization, and Computational Studies

The most significant advances in the study of this compound will likely come from integrated, multidisciplinary approaches. The convergence of computational predictions with experimental validation creates a more rational and efficient workflow. jddhs.com This synergy allows for an iterative feedback loop where computational models are refined based on experimental data, which in turn guides the synthesis of new and improved molecules. jddhs.com

A successful integrated workflow would involve:

Computational Design: Using in silico methods to design novel derivatives with predicted desirable properties. jddhs.com

Efficient Synthesis: Employing modern, sustainable synthetic methods to create the designed molecules. mdpi.com

Thorough Characterization: Utilizing a suite of analytical and spectroscopic techniques to confirm the structure and purity of the synthesized compounds.

Biological/Materials Testing: Evaluating the performance of the new molecules in relevant assays.

Iterative Refinement: Feeding the experimental results back into the computational models to improve their predictive power for the next round of design and synthesis. jddhs.com

This holistic approach will be essential for unlocking the full potential of this compound and its derivatives in various scientific and technological fields.

Q & A

Q. What are the common synthetic routes for 9-(pyrrolidin-1-ylmethyl)-9H-carbazole, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves alkylation of the carbazole nitrogen using a pyrrolidine-containing reagent. A two-step approach is often employed:

Methylation of carbazole : React 9H-carbazole with methylating agents (e.g., methyl iodide) under basic conditions (e.g., KOH in DMSO) to yield 9-methyl-9H-carbazole.

Pyrrolidine functionalization : Introduce the pyrrolidine group via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, using a palladium catalyst with 9-(bromomethyl)-9H-carbazole and pyrrolidine in a solvent like THF at 60–80°C .

Optimization Tips :

- Use bulky ligands (e.g., XPhos) to enhance regioselectivity.

- Monitor reaction progress via TLC or GC-MS to minimize byproducts.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How do researchers confirm the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and analytical techniques is critical:

- ¹H/¹³C NMR : Confirm substitution patterns. The pyrrolidine protons (δ 2.5–3.0 ppm) and carbazole aromatic protons (δ 7.2–8.5 ppm) should integrate correctly .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3%).

- X-ray Crystallography (if crystals are obtainable): Resolve bond angles and intermolecular interactions (e.g., π-stacking) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: While specific data for this compound is limited, analogous carbazoles (e.g., 9-propyl-9H-carbazole) suggest:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in a cool, dry place away from oxidizers and strong acids.

Advanced Research Questions

Q. How does the pyrrolidine substituent influence the electronic properties of carbazole in optoelectronic applications?

Methodological Answer : The pyrrolidine group acts as an electron-donating moiety, altering the carbazole’s HOMO-LUMO levels:

- Cyclic Voltammetry : Measure oxidation potentials to assess hole-transport capabilities.

- DFT Calculations : Model charge distribution and predict π-π stacking efficiency (e.g., Gaussian 16 with B3LYP/6-31G*) .

Comparative Data :

| Compound | HOMO (eV) | LUMO (eV) | Application Relevance |

|---|---|---|---|

| 9H-Carbazole | -5.8 | -1.9 | Baseline OLED material |

| This compound | -5.3 | -1.6 | Enhanced hole injection |

| 9-(Pyrimidin-2-yl)-9H-carbazole | -5.6 | -1.8 | Tunable emissive properties |

Q. What strategies improve regioselectivity in C–H functionalization reactions involving this compound?

Methodological Answer : To achieve site-selective C–H bond activation:

- Directing Groups : Attach temporary groups (e.g., pyrimidin-2-yl) to guide metal catalysts to specific positions .

- Catalyst Choice : Ruthenium or palladium complexes (e.g., [Ru(p-cymene)Cl₂]₂) with ligands like PPh₃ enhance ortho-selectivity.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for meta-functionalization.

Case Study : Ru-catalyzed arylation of 9-(pyrimidin-2-yl)-9H-carbazole achieved >80% ortho-selectivity using aryl boronic acids in toluene at 100°C .

Q. How can computational modeling predict biological activity or material performance?

Methodological Answer :

- Molecular Docking : Simulate binding affinity with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with pyrrolidine’s NH group .

- QSAR Studies : Correlate substituent electronegativity with antimicrobial activity (e.g., halogenated analogs show higher potency) .

- TD-DFT for Photophysics : Predict excited-state behavior (e.g., phosphorescence lifetime) by analyzing spin-orbit coupling effects .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer :

- Byproduct Control : Optimize stoichiometry (e.g., 1.2 equiv pyrrolidine) to reduce unreacted intermediates.

- Purification at Scale : Use recrystallization (ethanol/water) instead of column chromatography.

- Analytical Rigor : Implement HPLC-MS (C18 column, acetonitrile/water mobile phase) to detect impurities <0.1% .

Q. How do steric effects from the pyrrolidine group impact supramolecular assembly?

Methodological Answer :

- Crystallography : Analyze packing motifs (e.g., herringbone vs. columnar structures) to assess π-π overlap.

- Solubility Tests : Compare solubility in polar vs. nonpolar solvents (e.g., pyrrolidine enhances DMSO solubility).

- Thermogravimetric Analysis (TGA) : Measure thermal stability; bulky substituents reduce melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.